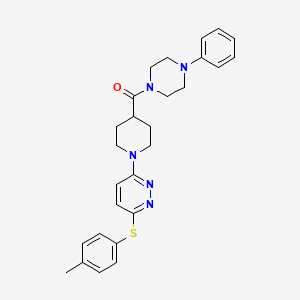

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-4-yl)methanone” is a chemical compound with the molecular formula C27H31N5OS and a molecular weight of 473.64. It has been identified as a selective, competitive inhibitor of C1s, a component of the classical pathway (CP) of the complement system .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C27H31N5OS. Unfortunately, the specific structural details such as bond lengths and angles are not provided in the available resources. A more detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound has been identified as a selective, competitive inhibitor of C1s . This means it can bind to the C1s enzyme and prevent it from catalyzing its normal reactions. The exact chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 473.64. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

- Application : The compound has been designed as an acetylcholinesterase inhibitor (AChEI) for AD treatment. AChEIs enhance acetylcholine levels, temporarily alleviating symptoms and reducing memory impairment .

- Application : The compound selectively inhibits C1s protease , a component of the classical complement pathway. It was identified through virtual screening and interacts with the C1s substrate recognition site .

- Application : The compound, along with its derivatives, was assessed for anxiolytic activity. Specifically, derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz [d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz [d]imidazole were investigated .

Alzheimer’s Disease Treatment

Complement System Modulation

Anxiolytic Potential

Mecanismo De Acción

The compound acts as a selective, competitive inhibitor of C1s, a component of the classical pathway (CP) of the complement system . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . It dose-dependently inhibits CP activation by heparin-induced immune complexes, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .

Direcciones Futuras

The compound has been identified as a new class of small-molecule C1s inhibitor . This lays the foundation for the development of increasingly potent and selective analogs of this compound for both research and therapeutic purposes . The search for new analgesic and anti-inflammatory agents devoid of side effects continues to be an active area of research in medicinal chemistry .

Propiedades

IUPAC Name |

[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5OS/c1-21-7-9-24(10-8-21)34-26-12-11-25(28-29-26)31-15-13-22(14-16-31)27(33)32-19-17-30(18-20-32)23-5-3-2-4-6-23/h2-12,22H,13-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGBNTFVXFFJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)

![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)

![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)

![(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid](/img/structure/B2484197.png)